molecular formula C12H14N4O4S4 B14400721 4,4'-Disulfanediylbis[6-(methanesulfonyl)-2-methylpyrimidine] CAS No. 88317-70-8

4,4'-Disulfanediylbis[6-(methanesulfonyl)-2-methylpyrimidine]

Cat. No.: B14400721
CAS No.: 88317-70-8
M. Wt: 406.5 g/mol
InChI Key: ZPPJTQJAQPKPPH-UHFFFAOYSA-N
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Description

4,4’-Disulfanediylbis[6-(methanesulfonyl)-2-methylpyrimidine] is an organic compound with the molecular formula C12H14N4O4S4 It is characterized by the presence of two pyrimidine rings connected by a disulfide bond, with methanesulfonyl and methyl groups attached to the pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Disulfanediylbis[6-(methanesulfonyl)-2-methylpyrimidine] typically involves the reaction of 6-(methanesulfonyl)-2-methylpyrimidine with a disulfide-forming reagent. One common method is the oxidative coupling of thiol groups in the presence of an oxidizing agent such as iodine or hydrogen peroxide. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile under controlled temperature and pH conditions to ensure the formation of the desired disulfide bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar oxidative coupling reactions. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and concentration of reagents. Purification steps like recrystallization or chromatography may be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

4,4’-Disulfanediylbis[6-(methanesulfonyl)-2-methylpyrimidine] can undergo various chemical reactions, including:

    Oxidation: The disulfide bond can be oxidized to form sulfonic acids.

    Reduction: The disulfide bond can be reduced to form thiols.

    Substitution: The methanesulfonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or peracids can be used under acidic or neutral conditions.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.

    Substitution: Nucleophiles like amines or thiols can react with the methanesulfonyl groups in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of thiols.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

4,4’-Disulfanediylbis[6-(methanesulfonyl)-2-methylpyrimidine] has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe or inhibitor due to its ability to interact with thiol-containing biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4,4’-Disulfanediylbis[6-(methanesulfonyl)-2-methylpyrimidine] involves its interaction with molecular targets through its disulfide and methanesulfonyl groups. The disulfide bond can undergo redox reactions, allowing the compound to modulate the activity of thiol-containing enzymes and proteins. The methanesulfonyl groups can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. These interactions can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-Disulfanediylbis[2-methyl-6-(methylsulfanyl)pyrimidine]
  • 4,4’-Disulfanediylbis(6-methylpyrimidin-2-amine)

Uniqueness

4,4’-Disulfanediylbis[6-(methanesulfonyl)-2-methylpyrimidine] is unique due to the presence of methanesulfonyl groups, which impart distinct chemical reactivity and potential biological activity. Compared to similar compounds, it offers a different set of functional groups that can be exploited for various applications in research and industry.

Properties

CAS No.

88317-70-8

Molecular Formula

C12H14N4O4S4

Molecular Weight

406.5 g/mol

IUPAC Name

2-methyl-4-[(2-methyl-6-methylsulfonylpyrimidin-4-yl)disulfanyl]-6-methylsulfonylpyrimidine

InChI

InChI=1S/C12H14N4O4S4/c1-7-13-9(5-11(15-7)23(3,17)18)21-22-10-6-12(24(4,19)20)16-8(2)14-10/h5-6H,1-4H3

InChI Key

ZPPJTQJAQPKPPH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)S(=O)(=O)C)SSC2=CC(=NC(=N2)C)S(=O)(=O)C

Origin of Product

United States

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